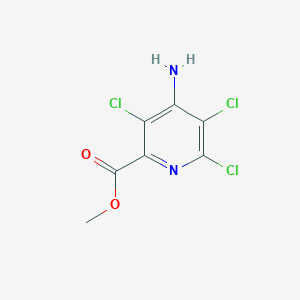

Methyl 4-amino-3,5,6-trichloropicolinate

Description

Properties

IUPAC Name |

methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2O2/c1-14-7(13)5-2(8)4(11)3(9)6(10)12-5/h1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQUHEYNLDNJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864470 | |

| Record name | Picloram-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-55-6 | |

| Record name | Picloram-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picloram-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picloram methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLORAM-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30933810WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 4-amino-3,5,6-trichloropicolinate, a significant compound in various chemical research and development sectors. This document details the core synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory and industrial applications.

Introduction

This compound, also known as Picloram-methyl, is the methyl ester of 4-amino-3,5,6-trichloropicolinic acid (Picloram). Picloram is a systemic herbicide, and its derivatives are of interest in medicinal chemistry and drug development. This guide focuses on the chemical synthesis of the methyl ester, outlining the prevalent manufacturing processes.

The synthesis of this compound is primarily achieved through the esterification of its parent carboxylic acid, Picloram. Therefore, the synthesis of Picloram is a critical preceding step. This guide will explore three principal pathways to Picloram, followed by its esterification to the final product.

Synthesis of the Precursor: 4-amino-3,5,6-trichloropicolinic acid (Picloram)

Three primary industrial routes for the synthesis of Picloram have been identified:

-

Route A: Starting from α-picoline.

-

Route B: Starting from 3,4,5,6-tetrachloropicolinic acid.

-

Route C: Starting from 3,4,5,6-tetrachloropicolinonitrile.

The following sections provide detailed descriptions of each route.

Route A: Synthesis from α-Picoline

This pathway involves the multi-step transformation of α-picoline through chlorination, amination, and hydrolysis.[1]

Caption: Synthesis of Picloram from α-Picoline.

Step 1: Vapor-Phase Chlorination of α-Picoline

This step involves the high-temperature reaction of α-picoline with chlorine gas in the presence of a catalyst to yield a mixture of chlorinated pyridines, including the perchlorinated product.[2][3]

-

Reaction Conditions:

-

Procedure:

-

A solution of α-picoline in water (e.g., 15-50% aqueous solution) is vaporized.[2]

-

The gaseous α-picoline and water mixture is fed into a tubular reactor containing the catalyst.

-

Simultaneously, chlorine gas is introduced into the reactor.

-

The reaction is maintained at the specified temperature.

-

The product stream is cooled, and the chlorinated pyridines are separated.

-

Step 2: Ammonolysis of Perchloropicoline

The perchlorinated intermediate is then subjected to ammonolysis to introduce the amino group at the 4-position.

-

Reaction Conditions:

-

Reactants: Perchloropicoline, Ammonia (aqueous or anhydrous)

-

Temperature: High temperature (specifics not detailed in the provided search results)

-

Pressure: High pressure (specifics not detailed in the provided search results)

-

-

General Procedure:

-

Perchloropicoline is charged into a high-pressure reactor.

-

An excess of ammonia is introduced.

-

The reactor is heated to the desired temperature, initiating the reaction.

-

After the reaction period, the reactor is cooled, and the excess ammonia is vented.

-

The product, 4-amino-2,3,5,6-tetrachloropicoline, is isolated.

-

Step 3: Hydrolysis of 4-Amino-2,3,5,6-tetrachloropicoline

The final step in this route is the hydrolysis of the trichloromethyl group to a carboxylic acid.

-

Reaction Conditions:

-

Reactants: 4-Amino-2,3,5,6-tetrachloropicoline, Strong acid (e.g., sulfuric acid)

-

Temperature: Elevated temperature (specifics not detailed in the provided search results)

-

-

General Procedure:

-

4-Amino-2,3,5,6-tetrachloropicoline is treated with a strong acid.

-

The mixture is heated to facilitate hydrolysis.

-

Upon completion, the reaction mixture is cooled and neutralized to precipitate the Picloram product.

-

The solid is collected by filtration and purified.

-

Route B: Synthesis from 3,4,5,6-Tetrachloropicolinic Acid

This route involves a direct amination of 3,4,5,6-tetrachloropicolinic acid using ammonia under high pressure.[4]

Caption: Synthesis of Picloram from 3,4,5,6-Tetrachloropicolinic acid.

-

Reaction Conditions:

-

Procedure:

-

In a high-pressure autoclave, add water and a base (e.g., sodium hydroxide).

-

Add 3,4,5,6-tetrachloropicolinic acid to the basic solution.

-

Charge the autoclave with liquefied ammonia.

-

Seal the reactor and heat to the specified temperature with stirring.

-

After the reaction is complete, cool the reactor and vent the excess ammonia.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

-

Filter and dry the solid to obtain 4-amino-3,5,6-trichloropicolinic acid.

-

Route C: Synthesis from 3,4,5,6-Tetrachloropicolinonitrile

This two-step pathway begins with the ammonolysis of 3,4,5,6-tetrachloropicolinonitrile, followed by hydrolysis of the resulting nitrile.[5]

Caption: Synthesis of Picloram from 3,4,5,6-Tetrachloropicolinonitrile.

Step 1: Ammonolysis of 3,4,5,6-Tetrachloropicolinonitrile

-

Reaction Conditions:

-

Procedure:

-

In a suitable reactor, dissolve 3,4,5,6-tetrachloropicolinonitrile and the catalyst in the chosen solvent.

-

Under cooling, introduce ammonia gas or liquid ammonia into the solution.

-

Stir the reaction mixture at room temperature for the specified duration.

-

Monitor the reaction until the starting material is consumed (e.g., <0.5%).

-

Filter the reaction mixture to collect the solid product, 4-amino-3,5,6-trichloropicolinonitrile.

-

Wash and dry the product.

-

Step 2: Hydrolysis of 4-Amino-3,5,6-trichloropicolinonitrile

-

Reaction Conditions:

-

Procedure (Acid Hydrolysis):

-

In a reactor, add water and slowly add concentrated sulfuric acid.

-

Add 4-amino-3,5,6-trichloropicolinonitrile to the acid solution.

-

Heat the mixture to 95-100 °C and maintain for 6-8 hours.

-

Monitor the reaction until the nitrile is consumed (e.g., <0.2%).

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter, wash, and dry the solid to obtain 4-amino-3,5,6-trichloropicolinic acid.

-

Esterification of Picloram to this compound

The final step is the esterification of Picloram with methanol, typically via a Fischer esterification reaction.[6][7][8]

Caption: Esterification of Picloram to its Methyl Ester.

Experimental Protocol for Fischer Esterification

-

Reaction Conditions:

-

Procedure:

-

Suspend 4-amino-3,5,6-trichloropicolinic acid in an excess of methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for the required reaction time.

-

After the reaction is complete, cool the mixture.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described above.

Table 1: Synthesis of 4-amino-3,5,6-trichloropicolinic acid (Picloram)

| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4,5,6-Tetrachloropicolinic acid | Liquefied NH₃, NaOH, H₂O | 110-125 | 2 | 91.3 | [4] |

| 3,4,5,6-Tetrachloropicolinic acid | Liquefied NH₃, KOH, H₂O | 110-120 | 2.5 | 89 | [4] |

| 3,4,5,6-Tetrachloropicolinic acid | Ammonium bicarbonate, H₂O | 120-130 | 3 | 87 | [4] |

| 4-Amino-3,5,6-trichloropicolinonitrile | H₂SO₄, H₂O | 95-100 | 6 | 94.0 | [5] |

| 4-Amino-3,5,6-trichloropicolinonitrile | NaOH, H₂O | 95-100 | 8 | 96.5 | [5] |

Table 2: Ammonolysis of 3,4,5,6-Tetrachloropicolinonitrile

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |

| Ethanol | CuCl | Room Temp. | 30 | 80.1 | [5] |

| Isopropanol | CuCl₂ | Room Temp. | 30 | 77.4 | [5] |

| DMF | Copper 8-quinolinolate | Room Temp. | 30 | 71.5 | [5] |

Conclusion

The synthesis of this compound is a multi-step process, with the synthesis of the Picloram precursor being the most critical and variable stage. The choice of the synthetic route for Picloram depends on the availability and cost of the starting materials, as well as the required scale of production and environmental considerations. The final esterification step is a standard and generally high-yielding Fischer esterification. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]

- 5. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

a-amino-3,5,6-trichloropicolinate CAS number 14143-55-6 properties

An In-depth Technical Guide to Methyl 4-amino-3,5,6-trichloropicolinate (Picloram Methyl Ester)

CAS Number: 14143-55-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, the methyl ester of the well-known herbicide Picloram. The document details the physical, chemical, and biological properties of this compound, with a particular focus on its primary mechanism of action as a synthetic auxin. While its principal application is in agriculture, this guide also addresses unsubstantiated claims of other biological activities to provide a complete picture for the research and development community. All quantitative data is presented in structured tables, and detailed experimental protocols for key property determinations are provided. Furthermore, the auxin signaling pathway, central to the compound's herbicidal activity, is visualized using a DOT language diagram.

Chemical and Physical Properties

This compound is functionally related to its parent acid, Picloram. The esterification of the carboxylic acid group of Picloram to its methyl ester modifies its physical properties, such as melting point, boiling point, and solubility, which can influence its environmental fate and biological uptake.

Properties of this compound (CAS: 14143-55-6)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₃N₂O₂ | [1] |

| Molecular Weight | 255.49 g/mol | [1] |

| Melting Point | 116-120 °C | |

| Boiling Point | 394.6 ± 37.0 °C (Predicted) | |

| Density | 1.610 ± 0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, dry, light-proof | [2] |

Properties of Picloram (Parent Compound, CAS: 1918-02-1)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [3][4] |

| Molecular Weight | 241.46 g/mol | [3][4] |

| Melting Point | 218-219 °C (with decomposition) | [3] |

| Appearance | Fine beige crystals or white powder | [3] |

| Solubility in Water | 430 mg/L | |

| pKa | 3.6 |

Biological Activity and Mechanism of Action

Herbicidal Activity: A Synthetic Auxin

The primary and well-established biological activity of Picloram and its esters is as a systemic herbicide. It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death.

The molecular mechanism involves the binding of Picloram to the TIR1/AFB family of auxin co-receptors. Studies have shown that Picloram has a selective binding affinity for the AFB5 receptor. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.

Auxin Signaling Pathway

The following diagram illustrates the auxin signaling pathway and the role of Picloram as a synthetic auxin.

Other Reported Biological Activities (Unsubstantiated)

Some commercial suppliers have claimed that this compound possesses potent antiviral activity against HIV and has been investigated for cancer treatment, purportedly through the inhibition of phospholipase A2. However, a thorough search of peer-reviewed scientific literature did not yield primary research to substantiate these claims for this specific compound (CAS 14143-55-6). Professionals in drug development should treat these claims with caution until they are validated by independent, citable research.

Toxicology

The toxicological profile of Picloram has been more extensively studied than its methyl ester. It is generally considered to have low acute toxicity in mammals.

| Test | Species | Value | Source(s) |

| Acute Oral LD₅₀ (Picloram) | Rat | >5000 mg/kg | |

| Acute Dermal LD₅₀ (Picloram) | Rabbit | >2000 mg/kg | |

| Eye Irritation (Picloram) | Rabbit | Mildly irritating | |

| Skin Irritation (Picloram) | Rabbit | Mildly irritating |

Experimental Protocols

The following are generalized protocols for the determination of key properties, based on standard methodologies and OECD guidelines.

Synthesis of this compound

A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification.

Objective: To synthesize this compound from Picloram.

Materials:

-

Picloram (4-amino-3,5,6-trichloropicolinic acid)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend Picloram in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: A proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and signals corresponding to the aromatic proton on the pyridine ring. The exact chemical shift of the aromatic proton is influenced by the surrounding chloro and amino substituents.

-

¹³C-NMR: A carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyridine ring.

5.2.2 Mass Spectrometry (MS) The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (255.49 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms.

Acute Oral Toxicity (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of the test substance.

Test Animal: Rat (typically female).

Procedure:

-

A sighting study is performed with a single animal to determine the appropriate starting dose.

-

Based on the sighting study, a starting dose (from fixed levels of 5, 50, 300, or 2000 mg/kg) is administered orally to a group of animals.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Depending on the outcome, further groups may be dosed at higher or lower fixed doses.

-

The test allows for classification of the substance according to the Globally Harmonised System (GHS).

Acute Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

Objective: To assess the potential for skin and eye irritation.

Test Animal: Albino rabbit.

Procedure (Dermal - OECD 404):

-

The test substance is applied to a small patch of shaved skin on the back of the rabbit.

-

The patch is covered with a gauze dressing for a 4-hour exposure period.

-

After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the reactions is scored to determine the level of irritation.

Procedure (Eye - OECD 405):

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control.

-

The eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals.

-

The severity of the reactions is scored to determine the level of irritation or corrosion.

Conclusion

This compound is a compound with well-defined properties as a synthetic auxin herbicide. Its mechanism of action through the plant auxin signaling pathway is well-understood. While there are unsubstantiated reports of other biological activities, these require rigorous scientific validation. The information presented in this guide, including physical and chemical data, toxicological summaries, and detailed experimental protocols, provides a solid foundation for researchers and scientists working with this compound. It is hoped that this comprehensive overview will be a valuable resource for future research and development endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-amino-3,5,6-trichloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, also known as picloram-methyl, is a synthetic organic compound belonging to the pyridine carboxylic acid family. It is the methyl ester of picloram, a systemic herbicide and plant growth regulator. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. Understanding these properties is crucial for its application, handling, and the development of new analytical methods.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate[1] |

| Synonyms | Picloram methyl ester, Methyl 4-amino-3,5,6-trichloro-2-pyridinecarboxylate, Pichloram methyl ester |

| CAS Number | 14143-55-6[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₅Cl₃N₂O₂[1][2][3][5][7][8] |

| Molecular Weight | 255.49 g/mol [2][3][5][7][8] |

| Chemical Structure |

Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and behavior in various matrices.

| Property | Value | Source |

| Melting Point | 119 - 120 °C | [2] |

| 116 - 118 °C | [3] | |

| Boiling Point | 339 - 340 °C at 760 mmHg | [2] |

| 394.6 °C at 760 mmHg | [7][8] | |

| Density | 1.61 g/cm³ | [3] |

| Appearance | Fine beige crystals or white powder | [9] |

| Odor | Chlorine-like | [9] |

| Solubility | Water: 560 mg/L at 20 °C, pH 7 | [10] |

| Organic Solvents: Soluble in acetone, acetonitrile, benzene, diethyl ether, ethanol, isopropanol, and methylene chloride. | [11] | |

| Vapor Pressure | 1.95E-06 mmHg at 25°C | |

| Flash Point | 192 °C / 378 °F | [2] |

| Storage | Store in a refrigerator (0-5 °C)[2], in a dry, dark place[7][8]. |

Chemical Properties and Reactivity

This compound is a relatively stable compound under normal conditions. As an ester, it can undergo hydrolysis, particularly under basic conditions, to yield picloram and methanol. The amino group on the pyridine ring can participate in various chemical reactions typical of aromatic amines.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of its parent compound, 4-amino-3,5,6-trichloropicolinic acid (picloram).

Reaction:

4-amino-3,5,6-trichloropicolinic acid + Methanol ⇌ this compound + Water

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3,5,6-trichloropicolinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, for example, dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Determination of Melting Point

The melting point is a critical parameter for compound identification and purity assessment.

Experimental Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Determination of Solubility

Solubility is a key property influencing a compound's bioavailability and formulation.

Experimental Procedure (Qualitative):

-

Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) in small portions.

-

After each addition, vigorously agitate the mixture for a set period (e.g., 1 minute).

-

Visually observe if the solid dissolves completely.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble. This can be repeated with different solvents.

Mechanism of Action: Auxin Herbicide Signaling Pathway

This compound is a synthetic auxin. Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation by the plant. At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

The primary mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of numerous genes involved in plant growth and development. The overstimulation of these pathways leads to the characteristic herbicidal effects.

Conclusion

This technical guide has summarized the core physical and chemical properties of this compound. The provided data and experimental protocols offer a foundational resource for scientists and researchers. A thorough understanding of these characteristics is essential for the safe and effective use of this compound in research and development.

References

- 1. Picloram-methyl | C7H5Cl3N2O2 | CID 84224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. PICLORAM METHYL ESTER | 14143-55-6 [m.chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | CAS#:14143-55-6 | Chemsrc [chemsrc.com]

- 7. Methyl 4-amino-3, 5, 6-trichloropicolinate [myskinrecipes.com]

- 8. Methyl 4-amino-3, 5, 6-trichloropicolinate [myskinrecipes.com]

- 9. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Picloram-methyl [sitem.herts.ac.uk]

- 11. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Plant-Based Mechanism of Action of Methyl 4-amino-3,5,6-trichloropicolinate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-amino-3,5,6-trichloropicolinate, a member of the picolinate family of synthetic auxin herbicides, functions by mimicking the plant hormone indole-3-acetic acid (IAA). Its herbicidal activity stems from its ability to hijack the plant's natural auxin signaling pathway. The active form, picloramic acid, exhibits a high binding affinity and selectivity for specific auxin co-receptor complexes, particularly those containing the F-box protein AFB5. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to a massive, uncontrolled transcription of auxin-responsive genes. This transcriptional reprogramming triggers a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA), which ultimately results in the disruption of normal growth processes, severe physiological damage, and death of susceptible plant species.

Introduction to Picolinate Auxin Herbicides

This compound is the methyl ester of picloram, a potent synthetic auxin herbicide[1][2]. In plants, this ester is likely converted to its active acid form, 4-amino-3,5,6-trichloropicolinic acid (picloram), to exert its biological effect. These compounds belong to the pyridine carboxylic acid class of herbicides and are designed to mimic the natural plant hormone IAA[3][4]. They are highly effective for the post-emergence control of broadleaf weeds in various settings, including pastures and rangelands, while grasses exhibit tolerance[5][6][7]. The core of their mechanism lies in their ability to induce supraphysiological auxin responses, leading to uncontrolled and disorganized growth that susceptible plants cannot sustain[8][9].

The Core Molecular Mechanism: Hijacking Auxin Signaling

The primary mechanism of action for picolinate herbicides is the deregulation of the nuclear auxin signaling pathway, which is centrally controlled by the SCFTIR1/AFB E3 ubiquitin ligase complex[10][11].

-

Perception by the Co-Receptor Complex : At low auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factor (ARF) transcription factors, keeping auxin-responsive genes switched off[10][11]. Synthetic auxins like picloram act as a "molecular glue," stabilizing the interaction between an F-box receptor protein (TIR1 or an AFB) and an Aux/IAA repressor protein. This forms a stable co-receptor complex[12][13][14].

-

Ubiquitination and Degradation : The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ligase complex[10][15].

-

Proteasomal Destruction : The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome[10][15].

-

Gene Activation : With the Aux/IAA repressor destroyed, the ARF transcription factor is released. The liberated ARF then binds to Auxin Response Elements (AREs) in the promoters of target genes, activating their transcription[10][11][16]. The sustained and overwhelming presence of the synthetic auxin leads to massive and continuous activation of these genes, causing metabolic and developmental chaos[10].

Receptor Selectivity and Binding Affinity

The herbicidal potency and selectivity of picolinates are rooted in their differential binding affinities for the various members of the TIR1/AFB family of F-box proteins. While the natural auxin IAA binds effectively to multiple receptors, picloram shows a marked preference for the AFB5 co-receptor complex.[12][17]. This selectivity is a key determinant of its herbicidal profile. In Arabidopsis, mutations in the AFB5 gene confer strong resistance to picloram, but not to other auxins like 2,4-D or IAA, underscoring the critical role of this specific receptor in mediating the effects of picolinate herbicides[12][17][18].

The binding affinities of various auxins to different TIR1/AFB receptors have been quantified, with a lower dissociation constant (KD) or inhibition constant (Ki) indicating a higher binding affinity.

| Compound | Receptor | Binding Affinity (KD or Ki) | Reference |

| Picloram | TIR1-IAA7 | Ki = 3900 ± 910 nM | [12] |

| AFB5-IAA7 | Ki = 54.90 ± 3.84 nM | [12] | |

| TIR1 | KD > 100 µM | [13] | |

| AFB5 | KD = 1.3 µM | [13] | |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | KD ~10 nM | [12] |

| AFB5-IAA7 | KD = 51.32 ± 12.65 nM | [12] | |

| TIR1 | KD = 0.16 µM | [13] | |

| AFB5 | KD = 0.52 µM | [13] | |

| 2,4-D | TIR1 | KD = 1.8 µM | [13] |

| AFB5 | KD = 2.1 µM | [13] |

Downstream Physiological and Phytotoxic Effects

The massive, herbicide-induced transcription of auxin-responsive genes initiates a cascade of deleterious downstream events. This includes significant crosstalk with other hormone signaling pathways, most notably ethylene and abscisic acid (ABA)[10].

-

Ethylene Production : The expression of genes encoding enzymes for ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase, is rapidly induced[15]. The resulting ethylene production contributes to classic auxin-overload symptoms like epinasty.

-

ABA Accumulation : A crucial step in the phytotoxic process is the dramatic accumulation of ABA, a major stress hormone[10]. This is triggered by the upregulation of genes encoding 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the ABA biosynthesis pathway[10][15].

-

Phytotoxicity : The surge in ABA is considered a primary driver of plant death. It leads to widespread downregulation of photosynthesis-related genes, causing a shutdown of the plant's energy production, followed by chlorosis, necrosis, and ultimately, death[15].

The application of aminopyralid, a closely related picolinate herbicide, demonstrates a clear dose-dependent phytotoxic effect on sensitive broadleaf plants like tomatoes.

| Aminopyralid Dose (g/ha) | Effect on Tomato Seedlings | Reference |

| 0.6 | Seed germination delayed by 1-3 days; all germinating seeds deformed. | [19] |

| 3.0 | Plant height significantly affected in indeterminate cultivars. | [19] |

| 7.5 | Plant height significantly affected in determinate cultivars. | [19] |

| 15.0 | 93.75% of tomato plants were damaged. | [19] |

Key Experimental Protocols

The elucidation of the mechanism of action for picolinate herbicides relies on several key experimental techniques.

This protocol quantitatively measures the binding affinity between auxin compounds and the TIR1/AFB-Aux/IAA co-receptor complex in real-time[13].

-

Objective: To determine the equilibrium dissociation constant (KD) of auxins to receptor complexes.

-

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing a synthetic peptide corresponding to the degron sequence of an Aux/IAA protein (e.g., IAA7).

-

Analyte Preparation: Purified TIR1/AFB protein is pre-incubated with a range of concentrations of the auxin to be tested (e.g., picloram) to allow for complex formation.

-

Binding Analysis: The solution containing the pre-formed receptor-auxin complex is injected over the sensor chip surface. The association of this complex with the immobilized degron peptide is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

Dissociation: A running buffer without the analyte is injected to monitor the dissociation of the ternary complex.

-

Data Analysis: Sensorgrams (RU vs. time) are generated for each auxin concentration. The equilibrium binding responses are plotted against the concentration of the receptor-auxin complex, and the data is fitted to a steady-state affinity model to calculate the KD[13].

-

This assay qualitatively or semi-quantitatively demonstrates that the interaction between a TIR1/AFB receptor and an Aux/IAA substrate is dependent on the presence of an auxin[17].

-

Objective: To confirm auxin-dependent binding between receptor and repressor proteins.

-

Methodology:

-

Protein Expression: Express and purify recombinant proteins, such as GST-tagged Aux/IAA and His-tagged TIR1/AFB.

-

Immobilization: Immobilize the GST-Aux/IAA fusion protein on glutathione-sepharose beads.

-

Incubation: Incubate the beads with the His-TIR1/AFB protein in the presence of either the test auxin (e.g., 50 µM picloram) or a control solvent (e.g., DMSO).

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads and analyze them using SDS-PAGE and immunoblotting with an anti-His antibody to detect the presence of the TIR1/AFB protein. A stronger band in the auxin-treated sample indicates auxin-dependent interaction.

-

This is a classic plant bioassay to assess the physiological impact of an herbicide and to screen for resistant mutants[17].

-

Objective: To measure the dose-dependent effect of an herbicide on plant growth.

-

Methodology:

-

Plate Preparation: Prepare sterile growth medium (e.g., Murashige and Skoog) supplemented with a range of concentrations of the herbicide. Pour the medium into petri plates.

-

Seed Sterilization and Plating: Surface-sterilize seeds of the plant species to be tested (e.g., Arabidopsis thaliana) and place them on the prepared plates.

-

Incubation: Place the plates vertically in a controlled growth chamber to allow roots to grow along the surface of the medium.

-

Measurement: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.

-

Data Analysis: Calculate the average root length for each herbicide concentration and express it as a percentage of the control (no herbicide). Plot the results to generate a dose-response curve.

-

Conclusion

The mechanism of action for this compound is a well-defined process of molecular mimicry and signal pathway hijacking. Its high selectivity for the AFB5-Aux/IAA co-receptor complex initiates a robust and lethal signaling cascade, leading to the degradation of transcriptional repressors, massive gene expression changes, and critical hormonal imbalances. This detailed understanding of its interaction with the auxin signaling machinery provides a molecular basis for its potent herbicidal activity and is crucial for managing the evolution of weed resistance and guiding the rational design of future selective herbicides.

References

- 1. Methyl 4-amino-3, 5, 6-trichloropicolinate [myskinrecipes.com]

- 2. rpicorp.com [rpicorp.com]

- 3. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fs.usda.gov [fs.usda.gov]

- 5. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]

- 8. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 9. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scielo.br [scielo.br]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Solubility Profile of Methyl 4-amino-3,5,6-trichloropicolinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-amino-3,5,6-trichloropicolinate, a significant compound in the agrochemical and potentially pharmaceutical fields. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrams to aid in research and development.

Core Topic: Solubility of this compound

This compound, also known as picloram methyl ester, is the methyl ester derivative of picloram, a systemic herbicide. Its efficacy and formulation development are intrinsically linked to its solubility in various solvent systems. Understanding its behavior in organic solvents is critical for designing stable formulations, predicting environmental fate, and developing analytical methods.

Quantitative Solubility Data

The table below summarizes the available qualitative solubility information for this compound and, for comparative context, the quantitative solubility data for its parent compound, Picloram.

| Solvent | This compound Solubility | Picloram (Parent Compound) Solubility |

| Water | Sparingly soluble | 420 mg/L[1][2] |

| Acetone | Soluble | Very soluble[2][3] |

| Methanol | Soluble | - |

| Ethanol | - | Very soluble[2][3] |

| Dichloromethane | Soluble | Very soluble[2][3] |

| Hexane | Soluble | - |

| Isooctane | Soluble | - |

| Benzene | - | Very soluble[2][3] |

Note: The qualitative solubility of this compound is based on information from chemical supplier data sheets where 'soluble' indicates that the compound dissolves in the specified solvent, but does not provide a quantitative value.[4]

Experimental Protocols for Solubility Determination

A standardized and rigorous methodology is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent.

Shake-Flask Method for Solubility Determination

This widely accepted method is suitable for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

2. Procedure:

-

Preparation of Solutions: Prepare a series of calibration standards of this compound in the chosen organic solvent at known concentrations.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the range of the calibration standards.

-

Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

3. Data Reporting:

-

Report the solubility as the mean and standard deviation of at least three replicate measurements.

-

Specify the temperature at which the solubility was determined.

-

Document the analytical method used for quantification.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship from compound and solvent to final solubility data.

References

Methyl 4-amino-3,5,6-trichloropicolinate molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, a synthetic auxin herbicide, is a compound of significant interest in agricultural and potentially pharmaceutical research. As a picolinic acid derivative, it exhibits potent herbicidal activity against broadleaf weeds. Emerging research also suggests its potential as an antiviral and anticancer agent due to its inhibitory effects on fatty acid transport mechanisms. This guide provides a comprehensive overview of its molecular structure, weight, physicochemical properties, and insights into its mechanisms of action, supported by experimental considerations.

Molecular Structure and Properties

This compound is a chlorinated pyridine derivative with a methyl ester functional group. The presence of the amino group and chlorine atoms on the pyridine ring, along with the methyl ester at the 2-position, are crucial for its biological activity.

Molecular Structure:

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference |

| IUPAC Name | Methyl 4-amino-3,5,6-trichloro-2-picolinate | [1] |

| Synonyms | Picloram-methyl ester, Methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | [1] |

| CAS Number | 14143-55-6 | [1][2] |

| Molecular Formula | C₇H₅Cl₃N₂O₂ | [1][2] |

| Molecular Weight | 255.49 g/mol | [2] |

| Boiling Point | 394.6 °C at 760 mmHg | [2] |

Experimental Protocols

Synthesis

The synthesis of this compound typically involves the esterification of its parent carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid (commonly known as picloram).

General Fischer-Speier Esterification Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3,5,6-trichloropicolinic acid (1.0 equivalent) in an excess of anhydrous methanol (which acts as both reactant and solvent).

-

Catalyst Addition: While stirring the mixture at room temperature, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents), dropwise. The addition is exothermic, and a transient increase in temperature may be observed.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a suitable heating source. Monitor the reaction progress by a technique such as thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of a weak base, like sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, for example, ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification (General Method):

A reversed-phase HPLC method with UV detection can be adapted for the quantification of this compound.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength determined by the compound's UV absorbance spectrum.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Mechanism of Action

Herbicidal Activity: Auxin Signaling Pathway

This compound acts as a synthetic auxin, disrupting plant growth by interfering with the natural auxin signaling pathway. In this pathway, the F-box protein TRANSPORT INHIBITOR RESISTANT 1 (TIR1) and its homologs (AFBs) act as auxin receptors.

References

- 1. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of human secretory phospholipase A2 by flavonoids: rationale for lead design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-amino-3,5,6-trichloropicolinate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-amino-3,5,6-trichloropicolinate, a compound of interest for researchers in various fields, including plant sciences and drug development. This document outlines its chemical properties, identifies commercial suppliers for research-grade material, details its primary mechanism of action as a synthetic auxin, and provides an exemplary experimental protocol for studying its interaction with target proteins.

Compound Overview

This compound is the methyl ester of Picloram, a well-characterized synthetic auxin herbicide.[1][2] While its primary established use is in agriculture, its specific mode of action at the molecular level presents opportunities for its use as a research tool to probe biological pathways, particularly those related to auxin signaling. In the context of drug development, understanding the interactions of small molecules like this with specific protein targets, such as the F-box proteins involved in auxin perception, can provide valuable insights into designing novel therapeutics.[3][4]

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several commercial suppliers for research purposes. The parent compound, Picloram (4-amino-3,5,6-trichloropicolinic acid), is also widely available and may be a suitable alternative or starting material for certain experimental needs.

Table 1: Commercial Suppliers of this compound (CAS: 14143-55-6)

| Supplier | Product Name | Purity/Grade | Available Quantities |

| Biosynth | This compound | Research Grade | Inquire |

| MySkinRecipes | This compound | 95% | 250mg, 1g, 5g |

| ChemSrc | This compound | Inquire | Inquire |

Table 2: Commercial Suppliers of Picloram (CAS: 1918-02-1)

| Supplier | Product Name | Purity/Grade | Available Quantities |

| NSI Lab Solutions | Picloram #713 | 1000 ug/mL in Methanol | Inquire |

| PhytoTech Labs | Picloram | Plant Tissue Culture Tested | 1g, 5g, 10g |

| Sigma-Aldrich | Picloram | Analytical Standard | Inquire |

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14143-55-6 | Biosynth[5], MySkinRecipes[6], ChemSrc[7] |

| Molecular Formula | C₇H₅Cl₃N₂O₂ | Biosynth[5] |

| Molecular Weight | 255.49 g/mol | Biosynth[5] |

| Boiling Point | 394.6 °C at 760 mmHg | MySkinRecipes[6] |

| Storage Conditions | 2-8°C, dry, light-proof | MySkinRecipes[6] |

Mechanism of Action: Auxin Signaling Pathway

This compound, as a derivative of Picloram, functions as a synthetic auxin.[1][2] In plants, auxin perception is mediated by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] Picloram exhibits a notable binding affinity for specific members of this family, particularly AFB5.[4][8][9]

The binding of an auxin molecule to a TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[8] This leads to the ubiquitination of the Aux/IAA repressor and its subsequent degradation by the 26S proteasome. The degradation of the repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses.[3] At herbicidal concentrations, this process is overstimulated, leading to uncontrolled growth and eventually, plant death.[8]

Experimental Protocols

The following is a detailed methodology for a key experiment to characterize the binding of synthetic auxins like this compound to their protein targets.

Surface Plasmon Resonance (SPR) Assay for Auxin-Receptor Binding Affinity

This protocol is adapted from methodologies described for measuring the binding affinity of auxins to TIR1/AFB receptors.[8]

Objective: To quantitatively determine the equilibrium dissociation constant (KD) of this compound for a specific TIR1/AFB receptor (e.g., AFB5).

Materials:

-

Purified recombinant TIR1/AFB protein (e.g., His-tagged AFB5).

-

Synthetic biotinylated peptide corresponding to the degron motif of an Aux/IAA protein.

-

SPR instrument (e.g., Biacore).

-

Sensor chip with a streptavidin-coated surface (e.g., SA chip).

-

This compound stock solution in DMSO.

-

Running buffer (e.g., HBS-EP+).

-

Regeneration solution (if necessary, to be determined empirically).

Methodology:

-

Sensor Chip Preparation:

-

Equilibrate the streptavidin-coated sensor chip with running buffer.

-

Immobilize the biotinylated Aux/IAA degron peptide onto the sensor surface to a target response level.

-

Block any remaining active sites on the surface according to the manufacturer's instructions.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the purified TIR1/AFB protein in running buffer.

-

Prepare a series of dilutions of this compound in running buffer containing a constant concentration of the TIR1/AFB protein. Ensure the final DMSO concentration is consistent across all samples and low enough to not affect the binding (typically ≤1%).

-

Inject the solutions containing the TIR1/AFB protein and varying concentrations of the test compound over the sensor surface.

-

Monitor the association of the receptor-auxin complex with the immobilized peptide in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

Following the association phase, inject running buffer without the receptor-auxin complex to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Record the sensorgrams (plots of RU versus time) for each concentration of the test compound.

-

Plot the equilibrium binding response (RU at steady state) against the concentration of this compound.

-

Fit the resulting binding curve to a steady-state affinity model to determine the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[8]

-

Kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can also be determined by fitting the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).

-

Conclusion

This compound serves as a valuable tool for researchers studying auxin biology and protein-ligand interactions. Its availability from commercial suppliers and its well-defined mechanism of action make it a suitable compound for investigating fundamental biological processes. The experimental protocols and pathway information provided in this guide offer a starting point for its application in a research setting, with potential relevance to both plant science and the broader field of drug discovery.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]

- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 14143-55-6 | PAA14355 [biosynth.com]

- 6. Methyl 4-amino-3, 5, 6-trichloropicolinate [myskinrecipes.com]

- 7. This compound | CAS#:14143-55-6 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

The Ascent of Picolinates: A Technical History of a Seminal Herbicide Class

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Selective Weed Control

Picolinic acid herbicides, a class of synthetic auxin herbicides derived from pyridine-2-carboxylic acid, have been instrumental in the selective control of broadleaf weeds since the mid-20th century. Their remarkable efficacy stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This in-depth technical guide traces the historical development of picolinate herbicides, from their serendipitous discovery to the latest-generation compounds, providing a comprehensive resource on their mode of action, chemical synthesis, and the experimental evaluation that has defined their evolution.

A Journey Through Time: The Historical Development of Picolinate Herbicides

The story of picolinate herbicides is one of continuous innovation, with each new compound offering improved efficacy, selectivity, and environmental profiles. The timeline below highlights the key milestones in the development of this important herbicide class.

The 1960s: The Dawn of a New Era with Picloram

The commercialization of picloram in the 1960s by Dow Chemical marked the beginning of the picolinate herbicide era. Picloram demonstrated potent and persistent control of a wide range of broad-leaved weeds, including deep-rooted perennials and woody plants, making it a valuable tool for vegetation management in non-crop areas, rangelands, and forests.[1]

1975: Enhanced Selectivity with Clopyralid

Following the success of picloram, clopyralid was introduced in 1975. While also a picolinic acid derivative, clopyralid offered a different spectrum of weed control and, importantly, greater selectivity in various crops, expanding the utility of this chemical family in agricultural settings.

2005: A Leap in Potency with Aminopyralid

The launch of aminopyralid in 2005 represented a significant advancement in picolinate herbicide technology. Discovered by Dow AgroSciences through modifications of the picloram structure, aminopyralid provides effective weed control at substantially lower application rates, reducing the environmental load while maintaining high efficacy against invasive species.[2]

Recent Innovations: The Rise of Aryl Picolinates

More recently, the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), has further expanded the utility and diversity of this class.[3][4] These compounds feature a phenyl group at the 6-position of the picolinic acid core, a modification that has led to unique weed control spectrums and favorable environmental profiles.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

Toxicological Profile of Methyl 4-amino-3,5,6-trichloropicolinate: An In-depth Technical Guide

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, also known as picloram-methyl, is the methyl ester of picloram, a systemic herbicide used for the control of broadleaf weeds and woody plants. Due to its use in agricultural and industrial settings, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. Toxicological data for picloram-methyl is limited; therefore, this guide primarily relies on a read-across approach from the extensive data available for its parent acid, picloram, and the structurally related herbicide, aminopyralid. Regulatory bodies generally consider the various forms of picloram (acid, salts, and esters) to be toxicologically equivalent, as the ester forms are expected to rapidly hydrolyze to the parent acid in biological systems and the environment.

Mechanism of Action

Picloram and its derivatives act as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA).[1] In susceptible plants, these compounds bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[2] This, in turn, allows for the uncontrolled expression of auxin-responsive genes, resulting in disorganized and unsustainable growth, and ultimately, plant death.[1] Picloram has shown a selective affinity for the AFB5 auxin receptor.[3]

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Methyl 4-amino-3,5,6-trichloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3,5,6-trichloropicolinate, the methyl ester of the herbicide picloram, is a synthetic auxin herbicide used for the control of broadleaf weeds. Its environmental fate and degradation are of significant interest due to the persistence and mobility of its parent compound, picloram. This technical guide provides a comprehensive overview of the environmental behavior of this compound, with a focus on its degradation pathways, including hydrolysis, photolysis, and biodegradation. While specific quantitative data for the methyl ester is limited in publicly available literature, this guide extrapolates its likely behavior based on the extensive data available for picloram and general principles of pesticide ester degradation. Detailed experimental protocols for key environmental fate studies are provided, along with visualizations of degradation pathways and the herbicidal mode of action.

Introduction

This compound is the methyl ester of 4-amino-3,5,6-trichloropicolinic acid (picloram). Picloram is a systemic herbicide that acts as a synthetic auxin, causing uncontrolled and disorganized growth in susceptible plants.[1][2][3] The esterification of the carboxylic acid group can alter the physicochemical properties of the herbicide, such as its solubility and volatility, which in turn can influence its environmental transport and fate. The primary transformation pathway for herbicidal esters in the environment is typically hydrolysis to the parent acid. Therefore, understanding the environmental fate of this compound is intrinsically linked to the well-documented behavior of picloram.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its parent acid, picloram, provide a basis for understanding its likely environmental behavior.

| Property | Value for Picloram | Reference | Likely Implication for Methyl Ester |

| Chemical Formula | C₆H₃Cl₃N₂O₂ | [4] | C₇H₅Cl₃N₂O₂ |

| Molecular Weight | 241.46 g/mol | [4] | 255.49 g/mol |

| Water Solubility | 430 mg/L at 25°C | [5] | Lower water solubility than the acid form. |

| Vapor Pressure | 8.3 x 10⁻⁵ Pa at 35°C | [6] | Higher vapor pressure than the acid form. |

| Log Kₒw | -2.21 at pH 9 to 0.63 at pH 3 | [7] | Higher Log Kₒw, indicating greater lipophilicity. |

| pKa | 2.3 | [7] | Not applicable (ester). |

Environmental Fate and Degradation

The environmental fate of this compound is expected to be governed by its hydrolysis to picloram, followed by the degradation and transport of the parent acid.

Abiotic Degradation

Picloram is known to undergo photodegradation in water and on soil surfaces.[1][5] The half-life of picloram in water due to photolysis can be as short as 2 to 3 days in clear, moving water.[2] On soil surfaces, photodegradation is slower. It is anticipated that this compound will also be susceptible to photolysis, potentially leading to the formation of picloram and other degradation products.

Biotic Degradation

Microbial degradation is a major pathway for the dissipation of picloram in soil, although the process can be slow, with reported half-lives ranging from one month to several years depending on soil and climate conditions.[1][5] The degradation of this compound in soil and water is likely initiated by microbial hydrolysis of the ester bond, followed by the microbial degradation of the resulting picloram.

Mobility and Sorption

Picloram does not bind strongly to soil particles and is considered to be highly mobile, with the potential to leach into groundwater.[1][5] The soil organic carbon-water partitioning coefficient (Koc) for picloram is generally low.[7] As an ester, this compound is expected to be more lipophilic and may exhibit a higher affinity for soil organic matter compared to its parent acid. However, upon hydrolysis to the more mobile picloram, the potential for leaching increases.

Quantitative Data Summary

The following table summarizes available quantitative data for the environmental fate of picloram . It is important to note that these values are for the parent acid and that the environmental behavior of this compound will be initially influenced by its rate of hydrolysis to picloram.

| Parameter | Matrix | Value | Conditions | Reference(s) |

| Soil Half-life (DT₅₀) | Soil | 1 to 13 months | Varies with soil type, moisture, and temperature. | [1] |

| Photolysis Half-life | Water | 2-3 days | Clear, moving water. | [2] |

| Hydrolysis | Water | Stable | pH 5-9. | [4] |

| Soil Adsorption Coefficient (Koc) | Soil | 0.026 - 100 L/kg | [7] |

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections outline the general methodologies for key degradation studies.

Hydrolysis as a Function of pH (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate the tracking of the parent compound and its degradation products.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The test substance is added to the buffer solutions at a known concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

-

Sampling: Aliquots of the solutions are collected at various time intervals.

-

Analysis: The concentration of the parent compound and its primary hydrolysis product (picloram) are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or a UV detector.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent compound against time. The half-life (DT₅₀) at each pH is calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Representative agricultural soils with varying properties (e.g., texture, organic matter content, pH) are selected.

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples at a rate relevant to its intended use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Volatile organic compounds and ¹⁴CO₂ are trapped.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: The soil is extracted with appropriate solvents. The parent compound and its degradation products in the extracts are separated and quantified using techniques like HPLC or Thin-Layer Chromatography (TLC) coupled with radioactivity detection. Non-extractable (bound) residues are also quantified.

-

Data Analysis: The rate of degradation of the parent compound is determined, and the half-life (DT₅₀) is calculated. A degradation pathway is proposed based on the identified metabolites.

Phototransformation on Soil Surfaces (OECD Guideline)

Objective: To determine the rate of photodegradation of this compound on the soil surface.

Methodology:

-

Soil Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plate).

-

Test Substance Application: Radiolabeled this compound is applied uniformly to the soil surface.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight. Dark control samples are maintained under the same conditions but shielded from light.

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: The soil is extracted, and the concentrations of the parent compound and photoproducts are determined by HPLC or other suitable methods.

-

Data Analysis: The rate of photodegradation is calculated by comparing the concentrations in the irradiated and dark control samples. The photolytic half-life is determined.

Mandatory Visualizations

Herbicidal Mode of Action: Auxin Signaling Pathway

This compound acts as a synthetic auxin, disrupting normal plant growth. The core of this mechanism involves the TIR1/AFB auxin receptor pathway.

Caption: Auxin signaling pathway disruption by picloram.

Experimental Workflow for a Hydrolysis Study

The following diagram illustrates the typical workflow for a pesticide hydrolysis study according to OECD Guideline 111.

Caption: Experimental workflow for a pesticide hydrolysis study.

General Degradation Pathway

This diagram shows the logical relationship of the degradation process for this compound in the environment.

Caption: General degradation pathway of this compound.

Conclusion

The environmental fate of this compound is expected to be primarily driven by its hydrolysis to the parent acid, picloram. Picloram is a persistent and mobile herbicide, and its degradation in the environment occurs through a combination of microbial action and photolysis. Due to the lack of specific quantitative data for the methyl ester, further research is needed to accurately determine its hydrolysis rates under various environmental conditions, as this is the critical first step in its degradation cascade. The provided experimental protocols offer a framework for generating such data. Understanding the environmental behavior of this compound is essential for assessing its potential risks and ensuring its safe use.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. ccme.ca [ccme.ca]

- 4. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. invasive.org [invasive.org]

- 6. affinisep.com [affinisep.com]

- 7. waterquality.gov.au [waterquality.gov.au]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Methyl 4-amino-3,5,6-trichloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, also known as picloram-methyl, is a synthetic compound used as a selective herbicide.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental samples, agricultural products, and for quality control in manufacturing processes. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques.

Analytical Methods Overview

The primary analytical methods for the determination of this compound are based on chromatographic separation coupled with sensitive detection techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common separation techniques, while Mass Spectrometry (MS) in various forms (e.g., tandem MS, time-of-flight) is the preferred detection method due to its high selectivity and sensitivity.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector or a mass spectrometer, HPLC is a robust method for the analysis of picloram-methyl in various matrices.[3][4]

-